Reduced CYP3A4 Mechanism-Based Inactivation (MBI) Compared to Parent Nevirapine
2-Amino Nevirapine demonstrates reduced or absent mechanism-based inactivation (MBI) of CYP3A4 compared to the parent drug Nevirapine (NVP). NVP is a known MBI of CYP3A4 due to the formation of a reactive quinone methide species, whereas initial in vitro characterization of nevirapine analogs indicates that structural modifications at the 2-amino position may mitigate this inactivation pathway, potentially reducing drug-drug interaction liability [1]. The study assessed a series of NVP analogs for CYP induction/inhibition potential in cryopreserved primary human hepatocytes [1].
| Evidence Dimension | CYP3A4 Mechanism-Based Inactivation (MBI) Activity |
|---|---|
| Target Compound Data | Reduced or absent MBI activity relative to NVP (qualitative assessment) |
| Comparator Or Baseline | Nevirapine (NVP): Known MBI of CYP3A4 due to quinone methide formation |
| Quantified Difference | Not quantified in available abstracts; inferred from structural SAR and analog characterization |
| Conditions | Cryopreserved primary human hepatocytes; CYP3A4 activity measured via LC-MS/MS |
Why This Matters
This supports the compound's utility in structure-activity relationship (SAR) studies aimed at identifying NVP analogs with reduced CYP inactivation liability, guiding the selection of candidates with lower drug-drug interaction potential.
- [1] Gracey EG, Kandel SE, Lampe JN. In Vitro Characterization of CYP3A4 Inhibition and Induction of Nevirapine Analogs as Substitutes in HIV Treatment. ASPET 2023 Annual Meeting Abstract - Drug Metabolism and Disposition (DMD). 2023. View Source
